MBM-17
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Overview
Description
Chemical Reactions Analysis
MBM-17 undergoes various chemical reactions, primarily focusing on its role as an inhibitor of Nek2. The compound induces cell cycle arrest and apoptosis in cancer cells . Common reagents used in these reactions include dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 . The major products formed from these reactions are cancer cells arrested in the G2/M phase and undergoing apoptosis .
Scientific Research Applications
MBM-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a potent inhibitor of NIMA-related kinase 2 (Nek2) . In biology and medicine, this compound is utilized for its ability to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis . This makes it a valuable compound for cancer research and potential therapeutic applications . In the industry, this compound is used for research purposes to study its effects on cancer cells and its potential as an antitumor agent .
Mechanism of Action
MBM-17 exerts its effects by inhibiting NIMA-related kinase 2 (Nek2), a serine/threonine kinase involved in cell cycle regulation . By inhibiting Nek2, this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis in cancer cells . This mechanism involves the disruption of microtubule organization and spindle formation, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
MBM-17 is unique in its potent inhibition of NIMA-related kinase 2 (Nek2) with an IC50 value of 3 nM . Similar compounds include MBM-55, which also inhibits Nek2 but with a slightly different IC50 value . Other related compounds include various inhibitors of Aurora kinase, such as Alisertib and TCS7010, which target different kinases but share similar mechanisms of inducing cell cycle arrest and apoptosis .
Properties
IUPAC Name |
4-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O2/c1-32(2)12-13-33-18-23(16-31-33)21-10-11-34-25(17-30-27(34)15-21)22-8-9-24(28(29)35)26(14-22)36-19-20-6-4-3-5-7-20/h3-11,14-18H,12-13,19H2,1-2H3,(H2,29,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENORGCYKWQFMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C=N1)C2=CC3=NC=C(N3C=C2)C4=CC(=C(C=C4)C(=O)N)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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